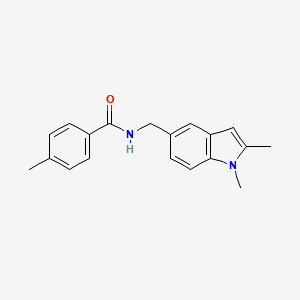

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-13-4-7-16(8-5-13)19(22)20-12-15-6-9-18-17(11-15)10-14(2)21(18)3/h4-11H,12H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODUQZQKSCQHHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzamide typically involves the reaction of 1,2-dimethylindole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

Reduction: The benzamide group can be reduced to form amine derivatives.

Substitution: The methyl groups on the indole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (e.g., bromine) or nitro compounds in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Oxindole derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Chemistry: N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzamide is used as a building block in organic synthesis

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines.

Medicine: Research is ongoing to explore the therapeutic potential of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzamide. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability. It is also used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Benzamide Derivatives

Core Structural Differences

The target compound is distinguished by its 1,2-dimethylindole substituent , whereas other benzamide derivatives in the evidence feature alternative heterocyclic systems:

- Triazole derivatives: N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide () incorporates a 1,2,4-triazole ring with a sulfanylidene group.

- Imidazole derivatives : Compounds from include imidazo[1,2-a]pyridine or pyrrolidine-modified imidazole rings.

Table 1: Structural Comparison

Crystallographic and Conformational Insights

- Triazole Analog : Exhibits a dihedral angle of 84.21° between the triazole and benzamide rings, stabilized by intramolecular N–H⋯O hydrogen bonds forming an S(8) ring motif. Crystal packing involves layered structures parallel to the bc-plane via intermolecular hydrogen bonds.

Biological Activity

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzamide is a synthetic compound belonging to the indole derivative class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole moiety substituted with a 4-methylbenzamide group. This unique structure enhances its biological activity and differentiates it from other indole derivatives. The IUPAC name for this compound is N-[(1,2-dimethylindol-5-yl)methyl]-4-methylbenzamide.

| Property | Details |

|---|---|

| Molecular Formula | C19H20N2O |

| Molecular Weight | 292.38 g/mol |

| IUPAC Name | N-[(1,2-dimethylindol-5-yl)methyl]-4-methylbenzamide |

| Chemical Structure | Chemical Structure |

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzamide primarily interacts with RCAR/PYR/PYL receptor proteins , influencing various biochemical pathways related to plant hormone regulation and potentially modulating physiological processes in mammals as well. The binding affinity and specificity towards these receptors are crucial for its biological effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Anticancer Activity :

- Studies have shown that N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzamide has potential anticancer properties. It has been evaluated against various cancer cell lines, demonstrating efficacy in inhibiting cell growth and inducing apoptosis.

- A study reported its effectiveness against breast cancer cells, where it inhibited proliferation through modulation of cell cycle regulators and apoptosis-related proteins .

-

Antiviral Properties :

- The compound has shown promise as an antiviral agent in preliminary studies, particularly against viral infections that affect cellular signaling pathways related to the RCAR/PYR/PYL receptors .

-

Anti-inflammatory Effects :

- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzamide has been investigated for its anti-inflammatory properties, with findings suggesting that it may reduce inflammation by inhibiting pro-inflammatory cytokines .

Case Study 1: Anticancer Efficacy

In a recent study involving human breast cancer cell lines (MCF-7), treatment with N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzamide resulted in a significant decrease in cell viability (IC50 = 12 µM). The mechanism was linked to the downregulation of cyclin D1 and upregulation of p53, indicating a shift towards apoptosis .

Case Study 2: Antiviral Activity

Another investigation assessed the antiviral potential of this compound against the influenza virus. Results indicated that it effectively inhibited viral replication in vitro by targeting viral polymerase activity, suggesting a novel mechanism of action that warrants further exploration .

Comparative Analysis with Similar Compounds

The biological activity of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzamide can be compared to other indole derivatives:

| Compound | Activity Profile |

|---|---|

| N-((1,2-dimethylindol-5-yl)methyl)-3-methylbenzamide | Moderate anticancer activity; less potent than 4-methyl derivative |

| N-(4-chlorobenzoyl)-indole | Stronger antibacterial properties; lower anticancer efficacy |

Q & A

Q. What synthetic strategies are effective for preparing N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzamide and related indole derivatives?

- Methodological Answer : A common approach involves coupling substituted indole scaffolds with benzamide moieties via nucleophilic substitution or amide bond formation. For example, indole derivatives with methyl groups at positions 1 and 2 can be synthesized by alkylation or Friedel-Crafts acylation, followed by functionalization at the 5-position. The benzamide group is typically introduced using activated acyl chlorides (e.g., 4-methylbenzoyl chloride) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile or THF. Post-synthesis purification often employs column chromatography or recrystallization. Yield optimization may require adjusting reaction time, temperature, or stoichiometry, as low yields (6–17%) are reported in structurally similar indole-acetamide syntheses .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR spectroscopy identify proton and carbon environments. For instance, the indole NH proton (if present) typically resonates at δ 10–12 ppm, and aromatic protons in the benzamide group appear as distinct multiplet signals. Purity is assessed via HPLC (>95% by area) or melting point determination. Crystallization from ethanol or ethanol-dioxane mixtures (as in triazole-benzamide analogs) can yield single crystals for X-ray diffraction (XRD), resolving bond angles and torsion angles critical for structural validation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen for anticancer activity using cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa). For receptor-targeted studies (e.g., serotonin receptors), competitive binding assays with radiolabeled ligands (e.g., -5-HT) are employed. IC₅₀ values and selectivity profiles are determined by comparing binding affinities across receptor subtypes. Enzymatic inhibition (e.g., kinase or protease assays) requires substrate-specific fluorogenic or colorimetric readouts. Dose-response curves and statistical validation (e.g., triplicate repeats) are essential .

Advanced Research Questions

Q. How do substituents on the indole and benzamide moieties influence bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., chloro, nitro) on the benzamide enhance binding to hydrophobic pockets in target proteins, while methyl groups on the indole improve metabolic stability. For example, analogs with 4-chlorophenyl substitutions show increased cytotoxicity (IC₅₀ < 10 µM) compared to unsubstituted derivatives. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes, validated by mutagenesis or crystallography. Synergistic effects of dual substituents (e.g., 1,2-dimethylindole + 4-methylbenzamide) should be tested systematically .

Q. What crystallographic techniques resolve the compound’s supramolecular interactions?

- Methodological Answer : Single-crystal XRD at 100–150 K (using MoKα radiation) determines unit cell parameters, hydrogen-bonding networks, and π-π stacking distances. For example, indole-benzamide analogs exhibit intramolecular N–H⋯O hydrogen bonds (2.8–3.0 Å) stabilizing planar conformations. Intermolecular interactions (e.g., C–H⋯S or N–H⋯N) form layered structures, as seen in triazole derivatives with dihedral angles of 84.21° between aromatic rings. Refinement software (SHELXL) and disorder modeling (e.g., constrained methyl groups) improve accuracy. Thermal ellipsoid plots visualize atomic displacement parameters .

Q. How can contradictory bioactivity data between similar compounds be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number) or impurities. Validate results via orthogonal assays: e.g., compare ATP-based viability assays with flow cytometry apoptosis measurements. For receptor selectivity, use cloned cell lines expressing individual subtypes (e.g., 5-HT vs. 5-HT). Re-synthesize compounds under standardized conditions and characterize rigorously (NMR, HPLC). Meta-analyses of published SAR data (e.g., IC₅₀ trends across substituents) identify outlier compounds for further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.